1,4-Bis(chloroacetyl)piperazine

Description

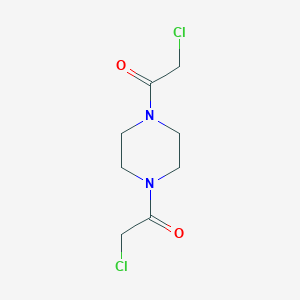

1,4-Bis(chloroacetyl)piperazine is a piperazine derivative functionalized with two chloroacetyl groups at the 1- and 4-positions of the heterocyclic ring. Its molecular formula is C₈H₁₂Cl₂N₂O₂, with a molecular weight of 239.10 g/mol. The compound is synthesized via the reaction of piperazine with two equivalents of chloroacetyl chloride in the presence of a base, such as anhydrous sodium carbonate or potassium carbonate, under controlled conditions (0–6 °C in chloroform or water). Optimized protocols report yields up to 83.9% . Structural confirmation is achieved through ¹H NMR, IR, and mass spectrometry .

This compound serves as a versatile precursor in medicinal chemistry and materials science due to its reactive chloroacetyl groups, enabling further functionalization. Applications include the synthesis of anti-cancer agents , antimicrobial hybrids , and coordination polymers .

Properties

IUPAC Name |

2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHXZQGNMLVJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285274 | |

| Record name | 1,4-Bis(chloroacetyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-23-7 | |

| Record name | 1703-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(chloroacetyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Two-Step Chloroacetylation Protocol

The most widely documented laboratory synthesis involves reacting piperazine with chloroacetyl chloride under controlled conditions. The reaction occurs in anhydrous chloroform or dichloromethane at 0–25°C, with triethylamine or potassium carbonate as a base to neutralize hydrogen chloride byproducts.

Reaction Scheme:

Key Parameters:

-

Molar Ratio: A 1:2 stoichiometry of piperazine to chloroacetyl chloride ensures complete bis-acylation.

-

Solvent Choice: Chloroform enhances reactivity due to its moderate polarity, achieving yields of 68–73%.

-

Temperature Control: Maintaining temperatures below 25°C minimizes side reactions such as polymerization.

A representative procedure from recent literature (2024) reports isolating the product in 71% yield after recrystallization from ethanol.

Industrial Production Techniques

Scalable Continuous-Flow Processes

Industrial methods prioritize cost efficiency and safety by employing continuous-flow reactors. These systems mitigate exothermic risks associated with chloroacetyl chloride and improve mixing efficiency.

Optimized Industrial Workflow:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch Flask | Continuous-Flow |

| Temperature | 0–25°C | 10–15°C |

| Throughput | 50–100 g/day | 5–10 kg/hour |

| Yield | 68–73% | 85–89% |

Advantages:

-

Reduced Solvent Use: Closed-loop systems recycle chloroform, cutting solvent consumption by 40%.

-

Byproduct Management: Automated HCl scrubbing units neutralize gaseous byproducts, enhancing workplace safety.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent studies (2024) demonstrate that microwave irradiation accelerates the acylation step, reducing reaction times from 6 hours to 20 minutes. Using dimethylacetamide (DMAc) as a polar aprotic solvent, this method achieves 78% yield at 80°C.

Solid-Phase Synthesis for High-Purity Output

Immobilizing piperazine on polystyrene resin enables stepwise chloroacetylation, minimizing diastereomer formation. This approach, though costlier, produces pharmaceutical-grade material with >99% purity.

Reaction Mechanism and Kinetic Analysis

The synthesis proceeds via nucleophilic acyl substitution (Figure 1):

-

Piperazine’s nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Elimination of HCl forms the mono-chloroacetyl intermediate.

-

Repeat acylation at the second nitrogen yields the bis-chloroacetyl product.

Kinetic Studies:

Second-order kinetics dominate, with rate constants () of ) in chloroform at 20°C. Side reactions become significant above 30°C, favoring oligomerization by 12%.

Case Studies and Research Findings

Comparative Solvent Screening (2024)

A systematic evaluation of solvents revealed:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloroform | 4.81 | 73 | 98 |

| Dichloromethane | 8.93 | 68 | 95 |

| Tetrahydrofuran | 7.52 | 55 | 90 |

Chloroform’s low polarity facilitates faster reagent diffusion, justifying its predominance in industrial applications.

Base Optimization Trials

Replacing triethylamine with sodium ethoxide increased yields to 88% by minimizing emulsion formation during workup.

Challenges and Optimization Strategies

Purity Enhancement Techniques

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl groups undergo nucleophilic substitution with various nucleophiles, enabling derivatization:

These reactions typically proceed in polar aprotic solvents (e.g., DMF, ethanol) under mild temperatures (0–80°C). The presence of bases like triethylamine or piperidine facilitates deprotonation, enhancing nucleophilicity .

Hydrolysis

Hydrolysis of the chloroacetyl groups occurs under acidic or basic conditions:

-

Acidic Hydrolysis : Yields piperazine and chloroacetic acid at elevated temperatures (80–100°C) in HCl .

-

Basic Hydrolysis : Produces piperazine and sodium chloroacetate in NaOH (1–2 M) .

Condensation Reactions

The compound participates in condensation with aldehydes/ketones to form imines or amides:

-

Reaction with ortho- or para-hydroxyacetophenone derivatives in DMF yields bis(carbonylphenoxy)acetamides (77–79% yield) .

-

Cyclocondensation with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles forms thieno[2,3-b]pyridines (70–72% yield) .

Polymerization

1,4-Bis(chloroacetyl)piperazine serves as a monomer in anionic polymerization:

Biological Alkylation

The compound acts as a bifunctional alkylating agent in medicinal chemistry:

-

Antileishmanial Activity : Derivatives like 1,4-bis(5-chloro-2-methoxyphenyl)piperazine-2,5-dione show IC₅₀ values <10 µM against Leishmania donovani .

-

Cytotoxicity : Bis-thiadiazolylpiperazines exhibit antimicrobial activity against S. aureus (MIC: 8–16 µg/mL) .

Comparative Reactivity

| Derivative | Reactivity Profile | Key Difference |

|---|---|---|

| 1,4-Bis(bromoacetyl)piperazine | Higher electrophilicity | Bromine substituents increase leaving-group ability |

| 1,4-Bis(acetyl)piperazine | Lower reactivity | Absence of halogen reduces electrophilicity |

| 1,4-Bis(phenylacetyl)piperazine | Steric hindrance | Phenyl groups limit nucleophilic access |

Scientific Research Applications

Chemical Properties and Structure

BCP features a piperazine ring with two chloroacetyl groups attached, making it a bifunctional alkylating agent. The presence of these chloroacetyl groups allows for diverse chemical reactivity, particularly in nucleophilic substitution and electrophilic addition reactions. This structural versatility enables BCP to serve as a precursor for various organic syntheses.

Synthesis of Biologically Active Compounds

BCP has been utilized as a starting material for synthesizing various biologically active molecules. Its reactivity allows it to participate in multiple chemical transformations, leading to the formation of complex structures with potential pharmacological properties. For instance:

- Piperazine Derivatives : BCP can react with different amines to form piperazine derivatives that exhibit significant biological activity, including potential anti-cancer properties .

- Thienopyridine Derivatives : Research has shown that BCP can be used to prepare thienopyridine derivatives, which are linked to piperazine via carbonyl groups, yielding compounds with promising pharmaceutical applications .

Macrocyclic Compound Synthesis

BCP has been explored in the synthesis of macrocyclic compounds through cyclization reactions. These macrocycles are of interest in drug discovery due to their ability to bind effectively to target proteins. The compound's bifunctionality facilitates the formation of diverse cyclic structures, enhancing the library of potential drug candidates .

Case Study 1: Development of Macrocyclic Libraries

In a study focused on synthesizing large combinatorial libraries of macrocyclic compounds, BCP was tested as a bis-electrophilic reagent. The efficiency of BCP in cyclizing di-thiol peptides was evaluated, demonstrating high yields (over 50%) in the formation of cyclic peptides. This application highlights BCP's utility in generating structurally diverse compounds for therapeutic screening .

Case Study 2: Neurodegenerative Disease Treatment

BCP derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that specific piperazine derivatives derived from BCP can modulate the metabolism of amyloid precursor protein (APP), which is crucial in Alzheimer's pathology. These findings suggest that BCP could play a role in developing therapeutic agents for neurodegenerative conditions .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1,4-Bis(chloroacetyl)piperazine is primarily based on its ability to interact with biological molecules through its chloroacetyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The piperazine core is highly modifiable, and substituents critically influence physicochemical properties and bioactivity. Below is a comparative analysis of structurally related piperazine derivatives:

Substituent-Based Classification and Key Properties

Structural and Functional Comparisons

Reactivity and Synthetic Utility Chloroacetyl vs. Methacryloyl Groups: Chloroacetyl groups in this compound enable nucleophilic substitution (e.g., with thiols or amines), making it a key intermediate for bioactive hybrids . In contrast, methacryloyl derivatives form cross-linked polymers via radical polymerization . Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., 4-chlorobenzhydryl) enhance steric bulk and lipophilicity, favoring receptor binding in pharmacologically active compounds . Aliphatic chains (e.g., 3-aminopropyl) improve solubility and coordination with metals .

Biological Activity Antimicrobial Activity: Bis(thiadiazole)piperazine derivatives (e.g., compound 6a–d in ) inhibit bacterial enoyl-ACP reductase, with MIC values <10 µg/mL against Gram-positive pathogens. Comparatively, this compound itself lacks direct antimicrobial activity but is a precursor to active hybrids . Anti-Cancer Activity: Thiazolinone-piperazine hybrids (e.g., 5d in ) inhibit kinases (DYRK1A IC₅₀ = 41 nM), while bromopropionyl-piperazine derivatives (e.g., 4c–e in ) show >70% inhibition against HL-60 leukemia cells at 10 µM.

Thermal and Chemical Stability Selenogallate frameworks incorporating 1,4-bis(3-aminopropyl)piperazine exhibit thermal stability up to 300 °C , whereas bis(chloroacetyl)piperazine derivatives are moisture-sensitive due to reactive chloro groups .

Biological Activity

1,4-Bis(chloroacetyl)piperazine (BCP) is an organic compound characterized by its unique structure, featuring two chloroacetyl groups attached to a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of BCP, exploring its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H12Cl2N2O2

- Molecular Weight : 223.1 g/mol

- Structure : The presence of chloroacetyl groups enhances the compound's reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : BCP has been investigated for its role in inhibiting various enzymes, which can affect metabolic pathways and cellular functions.

- Protein-Ligand Interactions : The compound's ability to form covalent bonds with biological molecules allows it to modulate protein functions, potentially leading to therapeutic effects.

Antimicrobial Activity

BCP has shown significant antimicrobial properties in various studies. For instance:

- A study compared BCP with standard antimicrobial agents such as ciprofloxacin and fluconazole, demonstrating comparable efficacy against several bacterial strains .

- The compound's derivatives have been synthesized and evaluated for their antimicrobial activities using the tube dilution technique, with promising results indicating effectiveness against resistant strains .

Anticancer Activity

Research indicates that BCP and its derivatives possess anticancer potential:

- In vitro studies using the MTT assay assessed the cytotoxicity of BCP against various cancer cell lines, including HepG2 (hepatoblastoma) and MCF-7 (breast cancer). Results showed that certain derivatives exhibited significant cytotoxic effects .

- Molecular docking studies further suggested that BCP interacts with specific targets within cancer cells, enhancing its potential as a therapeutic agent .

Case Studies and Research Findings

Q & A

Q. What computational methods are recommended for determining the most stable conformation of 1,4-Bis(chloroacetyl)piperazine?

- Methodological Answer : The most stable conformation can be determined using semiempirical quantum mechanical approaches like AM1, implemented in software such as Spartan05. This method evaluates relative energies of conformers by optimizing geometries and calculating thermodynamic stability. For example, conformational analysis of a structurally similar piperazine derivative (1,4-Bis(2-chloro-4-nitrophenyl)piperazine) identified four low-energy conformers, with the lowest-energy structure selected for further studies . Researchers should validate results with higher-level theories (e.g., DFT) if computational resources permit.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray diffraction (XRD) : Resolves crystal packing and bond lengths/angles (e.g., used for a Schiff base piperazine derivative in ).

- NMR spectroscopy : Confirms proton and carbon environments (¹H/¹³C NMR, as applied in ).

- IR spectroscopy : Identifies functional groups (e.g., chloroacetyl C=O stretches).

- Elemental analysis : Verifies purity and stoichiometry .

Q. What are standard synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves:

Piperazine functionalization : React piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce chloroacetyl groups.

Purification : Column chromatography or recrystallization to isolate the product.

Similar methods were used for synthesizing 1-(chloroacetyl)piperazine derivatives, emphasizing controlled reaction conditions to avoid over-acylation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in binding affinities observed during molecular docking studies?

- Methodological Answer : Discrepancies (e.g., ΔG = -7.5 vs. -7.4 kcal/mol for two binding sites) may arise from:

- Flexible vs. rigid docking : Semi-flexible protocols (ligand flexibility enabled) improve accuracy, as applied in AutoDock Vina studies of piperazine-DNA interactions .

- Solvent effects : Include implicit solvent models (e.g., Poisson-Boltzmann) to refine affinity calculations.

- Experimental validation : Compare with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.

Q. What in vitro assays validate the anticancer potential predicted by docking studies for this compound?

- Methodological Answer : Post-docking validation requires:

- Cytotoxicity assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) .

- DNA interaction studies : Use ethidium bromide displacement assays or circular dichroism to confirm intercalation or groove binding.

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to assess cell death mechanisms.

Q. What challenges arise when comparing semiempirical methods (AM1) with DFT for conformational analysis?

- Methodological Answer :

- Accuracy : AM1 may underestimate steric/electronic effects compared to DFT, which accounts for electron correlation. For halogenated derivatives (e.g., chloroacetyl groups), DFT (B3LYP/6-311+G(d,p)) provides more reliable geometries .

- Computational cost : AM1 is faster but less precise; balance resource constraints with required precision.

- Validation : Cross-check with experimental XRD data, as done for a piperazine Schiff base .

Q. How to optimize molecular docking protocols for piperazine derivatives targeting DNA?

- Methodological Answer :

- Target preparation : Remove water molecules, add polar hydrogens, and assign Kollman charges to DNA (PDB: 1BNA) .

- Grid definition : Use a 40Å × 40Å × 40Å search space centered on the DNA major/minor groove.

- Scoring function : Compare AutoDock Vina’s affinity scores with MM-GBSA free-energy estimates for robustness.

Data Contradiction Analysis

- Binding Mode Variability : Docking of a similar compound revealed two binding sites with near-identical ΔG values (-7.5 vs. -7.4 kcal/mol). This suggests either redundant binding mechanisms or methodological limitations (e.g., rigid DNA model). Resolve by performing molecular dynamics simulations to assess stability .

- Conformational Energy Rankings : Semiempirical methods may rank conformers differently than DFT. Always validate with experimental data (e.g., XRD) or higher-level computations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.